Cyclohexyl ethyl ketone (1-cyclohexylpropan-1-one) is a moderately volatile, sterically hindered aliphatic-cyclic ketone utilized primarily as a versatile building block in organic synthesis, fragrance chemistry, and pharmaceutical development . Featuring a cyclohexyl ring and an ethyl chain flanking the carbonyl center, it offers a distinct steric and electronic profile compared to simpler aliphatic ketones or its direct methyl analog, cyclohexyl methyl ketone. Its low water solubility and stable reactivity profile make it an excellent candidate for nucleophilic additions, enolate-driven asymmetric alkylations, and specialized solvent applications. For industrial procurement, the choice of the ethyl variant over the methyl variant is typically driven by the need for specific alpha-methylene reactivity, altered steric demands in chiral reductions, or targeted downstream lipophilicity in active pharmaceutical ingredients (APIs).
Substituting cyclohexyl ethyl ketone with its closest commercial analog, cyclohexyl methyl ketone, fundamentally alters both the kinetic and stereochemical outcomes of downstream reactions [1]. The presence of the alpha-methylene group on the ethyl side introduces a secondary enolizable site that is absent in the methyl analog, enabling different regioselectivity in aldol condensations and cross-coupling reactions. Furthermore, the increased steric bulk of the ethyl group significantly impacts the transition state geometries during asymmetric reductions and enolate trapping. Standard chiral catalysts or bases optimized for the methyl derivative often yield substantially lower enantiomeric or geometric purities when applied to the ethyl derivative, necessitating specific procurement of cyclohexyl ethyl ketone to maintain process reproducibility and target molecule architecture.
In the preparation of allyl enol carbonates for decarboxylative asymmetric allylic alkylation, the steric profile of cyclohexyl ethyl ketone enables exceptional geometric control [1]. Deprotonation with (PhMe2Si)2NLi in THF at -78 °C, followed by trapping with allyl chloroformate, yields the Z-enol carbonate with >49:1 Z/E selectivity. In contrast, using a less sterically demanding base like LDA/TMEDA collapses the selectivity to a 1:1.6 E/Z ratio.
| Evidence Dimension | Enolate Z/E selectivity ratio |
| Target Compound Data | >49:1 Z/E (with (PhMe2Si)2NLi) |
| Comparator Or Baseline | 1:1.6 E/Z (with LDA/TMEDA) |
| Quantified Difference | >78-fold shift in geometric preference based on base sterics. |
| Conditions | THF, -78 °C, allyl chloroformate quench. |
High Z-enolate selectivity is critical for preventing diastereomeric mixtures in downstream asymmetric allylic alkylation to form alpha-quaternary centers.
The substitution of an ethyl group for a methyl group adjacent to the carbonyl profoundly impacts the chiral recognition transition state during Meerwein-Ponndorf-Verley type reductions [1]. When reduced using the chiral borane reagent (iso-2-ethylapopinocampheyl)-tert-butylchloroborane, cyclohexyl ethyl ketone yields the corresponding (R)-alcohol in 73% enantiomeric excess (ee). Under identical conditions, the less sterically encumbered analog, cyclohexyl methyl ketone, achieves 90% ee.
| Evidence Dimension | Enantiomeric excess (ee) in chiral borane reduction |
| Target Compound Data | 73% ee (R-alcohol) |
| Comparator Or Baseline | Cyclohexyl methyl ketone (90% ee) |
| Quantified Difference | 17% absolute decrease in ee due to the added steric bulk of the ethyl group. |
| Conditions | 0.5 M in THF, room temperature, using (iso-2-ethylapopinocampheyl)-tert-butylchloroborane. |
Buyers scaling up chiral alcohol synthesis must select specialized, bulkier chiral ligands for the ethyl variant, as standard ligands optimized for methyl ketones will suffer a drop in enantioselectivity.
Cyclohexyl ethyl ketone demonstrates specific stability against over-reduction (hydrogenolysis) during the multiphase catalytic hydrodehalogenation of aromatic precursors [1]. When 4-chloropropiophenone is reduced over Pd/C in an acidic aqueous/isooctane multiphase system with Aliquat 336, the reaction chemoselectively yields cyclohexyl ethyl ketone (via aromatic ring reduction) rather than undergoing ketone hydrogenolysis. In contrast, adjusting the aqueous phase to basic (8 < pH < 13) shifts the pathway entirely to yield phenyl ethyl ketone (propiophenone) with up to 95% selectivity.
| Evidence Dimension | Chemoselective product formation based on pH |
| Target Compound Data | Cyclohexyl ethyl ketone (favored under acidic multiphase conditions) |
| Comparator Or Baseline | Phenyl ethyl ketone (up to 95% selectivity under basic conditions) |
| Quantified Difference | Complete shift in reduction pathway (aromatic saturation vs. halogenolysis only) controlled by pH. |
| Conditions | p[H2] = 1 atm, 50 °C, Pd/C, isooctane/aqueous multiphase system, Aliquat 336. |
For process chemists, cyclohexyl ethyl ketone serves as a stable, isolable target in the complete saturation of halogenated aromatic ketones under acidic conditions, without loss of the carbonyl function.
Highly suitable as a precursor for decarboxylative asymmetric allylic alkylation (DAAA) due to its ability to form Z-enol carbonates with >49:1 selectivity, enabling the construction of complex chiral architectures in pharmaceutical manufacturing [1].
Utilized in Meerwein-Ponndorf-Verley type asymmetric reductions where the specific steric bulk of the ethyl group is required to probe or match the active site of novel chiral borane reagents, distinguishing it from simpler methyl ketone workflows[2].
Acts as a stable, chemoselective reference product in the optimization of multiphase hydrodehalogenation and aromatic saturation processes, specifically under acidic conditions where ketone hydrogenolysis must be avoided [3].
Employed as a low-water-solubility, recoverable reaction medium for the synthesis of alkali cyanodithioformates and dialkali salts, offering a less volatile and easily recoverable alternative to lower aliphatic ketones or DMF [4].
Irritant